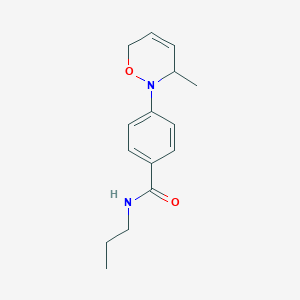
Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a unique oxazinyl ring, which may contribute to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- typically involves the following steps:
Formation of the Oxazinyl Ring: The oxazinyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and aldehydes under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide moiety can be introduced via an amidation reaction, where a benzoyl chloride reacts with an amine group.
N-Propyl Substitution: The final step involves the alkylation of the nitrogen atom with a propyl group, which can be achieved using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazinyl ring or the propyl group, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the benzamide or oxazinyl ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamide derivatives.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxazinyl ring and benzamide moiety may contribute to its binding affinity and selectivity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simpler analog without the oxazinyl ring.
N-Propylbenzamide: Lacks the oxazinyl ring but has the propyl substitution.
4-(3,6-Dihydro-3-methyl-2H-1,2-oxazin-2-yl)benzamide: Similar structure but without the N-propyl group.
Uniqueness
The presence of both the oxazinyl ring and the N-propyl group in Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- makes it unique compared to its analogs. This combination may result in distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
162663-36-7 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
4-(3-methyl-3,6-dihydrooxazin-2-yl)-N-propylbenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-3-10-16-15(18)13-6-8-14(9-7-13)17-12(2)5-4-11-19-17/h4-9,12H,3,10-11H2,1-2H3,(H,16,18) |
Clé InChI |
SKRAFEUQZNJPED-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=CC=C(C=C1)N2C(C=CCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
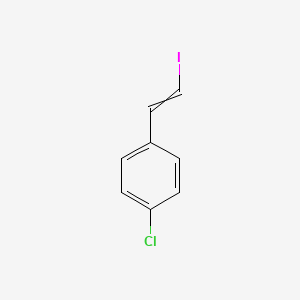
![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)
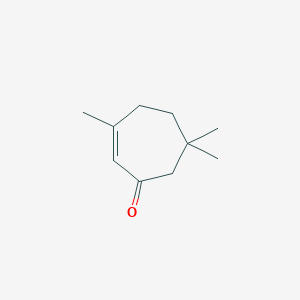
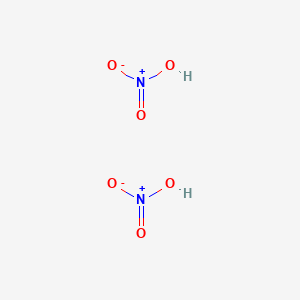
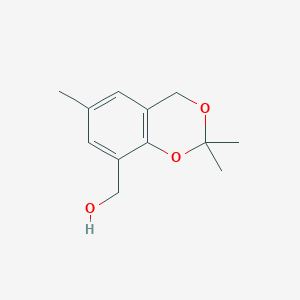
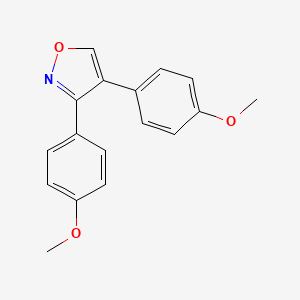
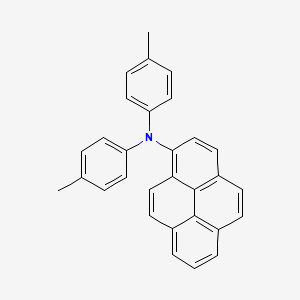
![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
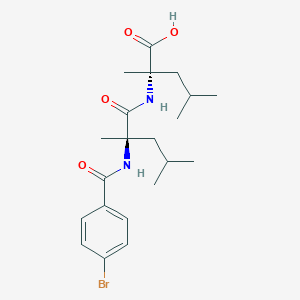
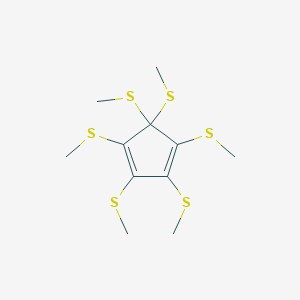
![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
